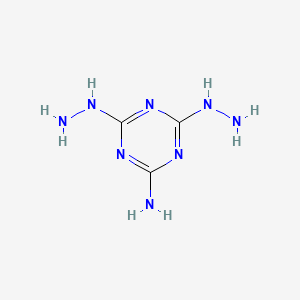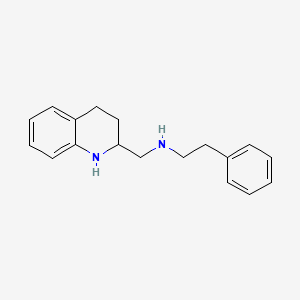
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenethylamino group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- typically involves multi-step organic reactions. One common method includes the reduction of quinoline derivatives followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reactions are facilitated by catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts such as platinum or palladium.
Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride, platinum, palladium
Substitution: Alkyl halides, acyl chlorides, palladium on carbon
Major Products
The major products formed from these reactions include various quinoline derivatives, N-oxides, and further hydrogenated tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in microbial cells, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-
- Quinoline, 1,2,3,4-tetrahydro-
- Tetrahydroquinoline
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development.
Propriétés
Numéro CAS |
23766-89-4 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-phenyl-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)12-13-19-14-17-11-10-16-8-4-5-9-18(16)20-17/h1-9,17,19-20H,10-14H2 |
Clé InChI |
SDDCXRABBOAPJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2NC1CNCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


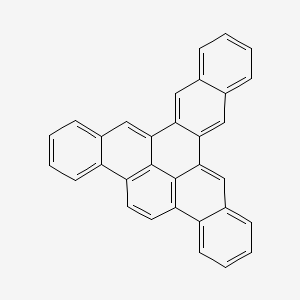
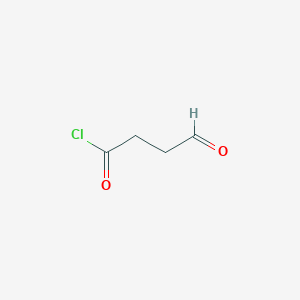
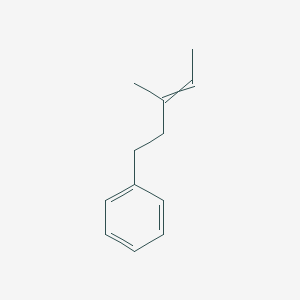
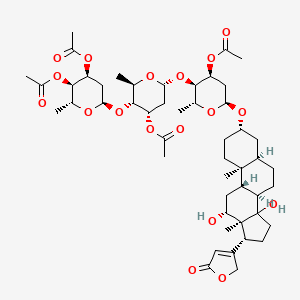
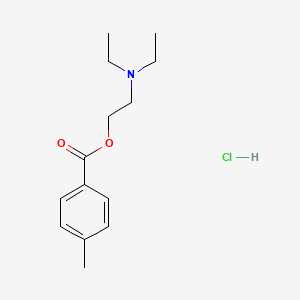
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
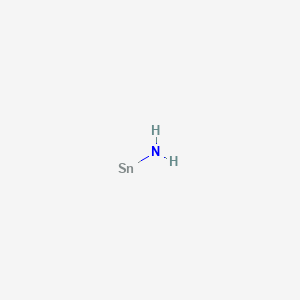
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
